Methyl 4-bromo-2-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-methylpyridine-3-carboxylate is an organic compound that belongs to the pyridine family. It is characterized by a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methylpyridine-3-carboxylate typically involves the bromination of 2-methylpyridine followed by esterification. One common method includes:
Bromination: 2-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4th position.
Esterification: The resulting 4-bromo-2-methylpyridine is then reacted with methanol and a suitable acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine carboxylates, and coupled products with extended aromatic systems.
Scientific Research Applications
Methyl 4-bromo-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ester groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluoropyridine-3-carboxylate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- 2-Bromo-4-methylpyridine
Uniqueness
Methyl 4-bromo-2-methylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups on the pyridine ring allows for selective functionalization and diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 4-bromo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 |
InChI Key |
KXNJYCJAVSTYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.